1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate
Overview
Description
1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate is a fluorinated monomer known for its unique chemical properties and applications in various fields. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in specialized industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate typically involves the esterification of 2-fluoroacrylic acid with 1,1,1,3,3,3-hexafluoroisopropanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over temperature, pressure, and reactant flow rates, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or UV light.
Substitution: Requires nucleophiles such as amines or thiols.
Addition: Typically involves electrophiles like halogens or hydrogen halides.
Major Products:
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Compounds with modified functional groups, enhancing their reactivity and application scope.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate finds applications in various scientific research fields:
Chemistry: Used in the synthesis of specialized polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and chemical resistance.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate involves its ability to undergo polymerization and form stable polymers. The fluorine atoms contribute to the compound’s high electronegativity, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved include the formation of covalent bonds with other monomers, leading to the creation of high-performance materials.
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoroisopropyl acrylate
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- Hexafluoroisopropyl methyl ether
Comparison: 1,1,1,3,3,3-Hexafluoroisopropyl 2-fluoroacrylate stands out due to its unique combination of fluorine atoms and the acrylate group, providing a balance of reactivity and stability. Compared to similar compounds, it offers enhanced polymerization capabilities and greater chemical resistance, making it suitable for specialized applications in advanced materials and coatings.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2-fluoroprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c1-2(7)3(14)15-4(5(8,9)10)6(11,12)13/h4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOMNJMYZWWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74359-07-2 | |
Record name | 2-Propenoic acid, 2-fluoro-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74359-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30622698 | |
Record name | 2H-Perfluoroisopropyl 2-fluoroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74359-06-1 | |
Record name | 2H-Perfluoroisopropyl 2-fluoroacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74359-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of HFIFA into copolymers with isopropenyl alkyl ethers influence their degradation pathways?
A1: The research paper highlights that incorporating HFIFA into copolymers with isopropenyl alkyl ethers like butyl isopropenyl ether (BPE) significantly influences their degradation pathways []. The fluorine atoms in HFIFA, depending on their position relative to the primary site of photooxidation (often initiated by the labile side chains of BPE units), can either hinder the degradation process or alter the dominant degradation mechanisms []. This protective effect stems from the unique properties of fluorine, including its high electronegativity and strong carbon-fluorine bond.
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